Physical and chemical properties of 2-Fluoro-4-methoxycyclohexan-1-amine
Physical and chemical properties of 2-Fluoro-4-methoxycyclohexan-1-amine
A Predictive Technical Guide to 2-Fluoro-4-methoxycyclohexan-1-amine
A Note on Data Availability: Detailed experimental data for 2-fluoro-4-methoxycyclohexan-1-amine is not extensively available in public literature. This guide has been constructed by a Senior Application Scientist to provide a predictive overview based on the well-established principles of organic chemistry and data from structurally analogous compounds. All properties and protocols should be considered hypothetical until validated by direct experimentation.
Introduction: A Novel Building Block for Drug Discovery
2-Fluoro-4-methoxycyclohexan-1-amine is a substituted cycloaliphatic amine that holds significant potential as a scaffold in medicinal chemistry. Its structure combines three key functional groups—a primary amine, a methoxy ether, and a fluorine atom—on a conformationally complex cyclohexane ring. Each of these components can be strategically utilized to modulate the physicochemical and pharmacological properties of a larger molecule.
The introduction of a fluorine atom is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The amine group serves as a versatile synthetic handle and a key site for biological interactions, while the methoxy group can influence solubility and receptor binding. This guide provides a predictive analysis of the core properties of this molecule, offering a foundational understanding for researchers in drug development.
Molecular Structure and Stereoisomerism
The chemical structure of 2-fluoro-4-methoxycyclohexan-1-amine is characterized by a cyclohexane ring with three substituents. The presence of multiple stereocenters gives rise to several possible diastereomers and enantiomers. The relative orientation of these substituents (cis/trans) will significantly impact the molecule's three-dimensional shape, conformational preferences, and ultimately its biological activity.
The cyclohexane ring will adopt a chair conformation to minimize steric strain. The substituents (amine, fluorine, and methoxy group) can occupy either axial or equatorial positions. The thermodynamically most stable conformation will be the one that minimizes steric interactions, particularly 1,3-diaxial interactions.
Figure 1: A 2D representation of the all-cis and one possible trans isomer of 2-fluoro-4-methoxycyclohexan-1-amine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-fluoro-4-methoxycyclohexan-1-amine, based on data from analogous compounds such as 4-methoxycyclohexylamine and cyclohexylamine.[3][4][5]
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₇H₁₄FNO | Based on chemical structure.[6] |
| Molecular Weight | 147.19 g/mol | Based on chemical structure.[6] |
| Boiling Point | ~180-195 °C | Expected to be higher than 4-methoxycyclohexylamine (174.5 °C) due to the increased polarity and molecular weight from the fluorine atom.[3] |
| pKa (of conjugate acid) | 9.5 - 10.5 | The electron-withdrawing fluorine atom at the 2-position is expected to decrease the basicity of the amine compared to cyclohexylamine (pKa ~10.6).[4] This effect can modulate the bioavailability of drugs.[7][8] |
| LogP | 1.0 - 2.0 | The methoxy group increases lipophilicity compared to cyclohexylamine, while the fluorine atom also contributes to increased lipophilicity.[2][9] |
| Appearance | Colorless to light yellow liquid | Typical for aliphatic amines.[5] |
| Solubility | Miscible with water and common organic solvents | The amine and methoxy groups will allow for hydrogen bonding with water, while the cyclohexane backbone provides nonpolar character. |
Predicted Chemical Reactivity and Synthetic Pathways
The chemical reactivity of 2-fluoro-4-methoxycyclohexan-1-amine is primarily dictated by the nucleophilic and basic nature of the primary amine group.
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As a Nucleophile: The amine can readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. This makes it a valuable building block for creating more complex molecules.
-
As a Base: The amine will form salts with acids. The basicity is expected to be slightly lower than that of unsubstituted cyclohexylamines due to the inductive electron-withdrawing effect of the adjacent fluorine atom.[7][8]
A plausible synthetic route to 2-fluoro-4-methoxycyclohexan-1-amine could involve the reductive amination of a fluorinated methoxycyclohexanone precursor.
Figure 2: Proposed synthetic workflow for 2-fluoro-4-methoxycyclohexan-1-amine via reductive amination.
Hypothetical Experimental Protocols
The following are generalized protocols that would be suitable for the synthesis and characterization of 2-fluoro-4-methoxycyclohexan-1-amine.
Synthesis: Reductive Amination
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Reaction Setup: To a solution of 2-fluoro-4-methoxycyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
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Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the cyclohexane ring protons, the methoxy group protons, and the amine protons.
-
¹³C NMR: Would show distinct signals for each of the seven carbon atoms. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: Would show a single resonance, with coupling to adjacent protons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Would display characteristic N-H stretching bands for the primary amine around 3300-3400 cm⁻¹ and C-O stretching for the ether around 1100 cm⁻¹.
Applications in Drug Development
The unique combination of functional groups in 2-fluoro-4-methoxycyclohexan-1-amine makes it a promising scaffold for several therapeutic areas.
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[7][8] This can prolong the half-life of a drug.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.[1][2][9]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine group, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
-
Conformational Control: The rigid cyclohexane core and the stereochemistry of the substituents can be used to lock a molecule into a specific conformation that is optimal for binding to a biological target.
Safety and Handling
As with all aliphatic amines, 2-fluoro-4-methoxycyclohexan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is predicted to be corrosive and may cause skin and eye irritation.[5][10] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While detailed experimental data is currently sparse, a predictive analysis based on fundamental chemical principles and analogous structures reveals that 2-fluoro-4-methoxycyclohexan-1-amine is a molecule with significant potential. Its unique combination of a fluorinated, conformationally defined cyclohexane scaffold with a versatile primary amine makes it an attractive building block for the development of novel therapeutics with enhanced pharmacological properties. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.
References
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Taylor, R. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-851.
- Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- Jadhav, S. A., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 225-242.
- Terry, L. S., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 981.
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- PubChem. (n.d.). 4-Methylcyclohexylamine.
- Sigma-Aldrich. (n.d.). 2-fluoro-4-methylcyclohexan-1-amine.
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- PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid.
- PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine.
- Ataman Kimya. (n.d.). AMINOCYCLOHEXANE.
- Ataman Kimya. (n.d.). AMINOCYCLOHEXANE.
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